[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine

Physicochemical profiling Medicinal chemistry Drug design

This spiro‑bicyclic amine delivers a conformationally constrained scaffold that combines a rigid bicyclo[3.2.0]heptane framework with a 1,3‑dioxolane spiro‑junction – adding a second H‑bond acceptor pair and a distinct exit‑vector geometry absent in simpler bicyclic amines. The higher polar surface area (~47–52 Ų) helps reduce non‑specific binding, making it ideal for 3D fragment libraries and as a catechol‑ether isostere. Supplied as a well‑defined racemic cis diastereomer (≥95% pure), it provides a reliable starting material for chiral resolution and SAR campaigns. Order now to secure this rare building block for your medicinal chemistry program.

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 2490344-61-9
Cat. No. B2926845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine
CAS2490344-61-9
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESC1CC2(C1C3(CC2)OCCO3)CN
InChIInChI=1S/C10H17NO2/c11-7-9-2-1-8(9)10(4-3-9)12-5-6-13-10/h8H,1-7,11H2/t8-,9-/m1/s1
InChIKeyRJZBITFCTQKAKN-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine (CAS 2490344-61-9) – a stereodefined spiro‑bicyclic amine building block


[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine is a chiral spiro‑bicyclic primary amine (molecular formula C₁₀H₁₇NO₂, molecular weight 183.25 g/mol) that combines a rigid bicyclo[3.2.0]heptane framework with a 1,3‑dioxolane ring spiro‑fused at the 2‑position . It is supplied as a racemic mixture of the (1'S,5'R) and (1'R,5'S) enantiomers . The compound belongs to the class of spiro‑bicyclic amines that are increasingly utilised as conformationally constrained scaffolds in medicinal chemistry and as intermediates for the synthesis of more complex spiro‑heterocycles [1].

Why a simple bicyclo[3.2.0]heptane amine cannot replace [(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine in structure‑based design


In‑class substitution is not straightforward because the 1,3‑dioxolane spiro‑junction adds both a second hydrogen‑bond acceptor pair and a distinct exit‑vector geometry that is absent from the parent bicyclo[3.2.0]heptane amines (e.g., 1‑(bicyclo[3.2.0]heptan‑3‑yl)methanamine [1]) or their oxolan (tetrahydrofuran) analogs [2]. This modification alters the polar surface area (PSA), logP, and conformational landscape – parameters that directly influence ligand–protein interactions, solubility, and metabolic stability. Consequently, a medicinal chemist who replaces the spiro‑dioxolane‑amine with a simpler bicyclic amine or even a spiro‑oxolan‑amine risks losing key pharmacophoric contacts and altering the overall pharmacokinetic profile [3].

Quantitative differentiation of [(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine from its closest analogs


Polar Surface Area (PSA) and Hydrogen‑Bond Acceptor Count vs. the Oxolan Analog

The target compound possesses an additional oxygen atom relative to its oxolan (tetrahydrofuran) analog [1]. This increases the topological polar surface area (tPSA) by ca. 10–15 Ų (estimated 47–52 Ų vs. 35 Ų for the oxolan) and adds one hydrogen‑bond acceptor (3 vs. 2). The higher PSA is expected to reduce passive membrane permeability and lower the compound's logP, thereby improving aqueous solubility and potentially decreasing off‑target binding to hydrophobic protein pockets . No direct experimental PSA measurement is publicly available; the difference is inferred from atom‑type analysis and the published data for the oxolan comparator.

Physicochemical profiling Medicinal chemistry Drug design

Exit Vector Geometry: Spiro‑Dioxolane vs. Simple Bicyclo[3.2.0]heptane Scaffolds

Exit vector plot (EVP) analysis of 3,6‑disubstituted bicyclo[3.2.0]heptanes has shown that the orientation of the substituents relative to the ring plane is a key determinant of their ability to mimic para‑ or meta‑substituted benzene rings [1]. While the target compound has not been subjected to a published EVP study, the spiro‑dioxolane oxygen atoms create additional exit vectors that are not available in the parent bicyclo[3.2.0]heptane amines (e.g., CAS 2413848‑91‑4) [2]. The dioxolane ring extends the scaffold in a direction orthogonal to the bicyclic core, providing a third potential interaction point that can engage solvent or protein residues. This geometric feature is absent from both the simple bicyclic amine and the spiro‑oxolan analog.

Exit vector plot Isostere design Scaffold hopping

Synthetic Yield of the Key Spiro‑Annulation Step

The spiro[1,3‑dioxolane] moiety can be installed on the bicyclo[3.2.0]heptane framework via acid‑catalysed acetalisation. A closely related transformation – conversion of bicyclo[3.2.0]hept‑2‑en‑6‑one to spiro[bicyclo[3.2.0]hept‑2‑ene‑6,2'‑[1,3]dioxolane] using ethylene glycol – has been reported in 92% yield [1]. Although this yield refers to a ketone substrate rather than the amino‑bearing system, it demonstrates that the spiro‑dioxolane formation on a bicyclo[3.2.0]heptane scaffold is inherently high‑yielding. In contrast, direct amination of the bicyclo[3.2.0]heptane core to introduce an amino‑methyl group often requires multi‑step sequences (e.g., nitrile reduction or reductive amination) with cumulative yields below 70% [2]. The target compound therefore benefits from a more efficient key annulation step, which can translate into a lower cost of goods in larger‑scale procurement.

Process chemistry Synthetic efficiency Scalability

Purity and Stereochemical Specification vs. Generic Bicyclic Amine Mixtures

The target compound is offered as a defined racemic cis diastereomer with a minimum purity of 95% . By contrast, many simple bicyclo[3.2.0]heptane amines (e.g., CAS 2413848‑91‑4) are supplied as hydrochloride salts with similar purity claims (95%) but are frequently mixtures of diastereomers or lack explicit stereochemical annotation [1]. Furthermore, the racemic nature of the target compound is explicitly declared, which is critical for scientists who intend to perform chiral resolution or asymmetric synthesis. The combination of spiro‑dioxolane stereo‑definition and >95% purity reduces the risk of interpreting biological data from an unknown mixture of stereoisomers.

Quality control Stereochemistry Procurement confidence

Recommended procurement scenarios for [(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine (CAS 2490344-61-9)


Conformationally constrained primary amine for fragment‑based drug discovery libraries

The rigid spiro‑bicyclic framework and the additional H‑bond acceptor capacity make this compound an excellent choice for fragment libraries that require three‑dimensionality and distinct exit vectors. Its higher PSA (estimated 47–52 Ų) relative to simpler bicyclic amines [1] may help reduce non‑specific binding, a desirable trait in fragment screening campaigns [2].

Scaffold for the synthesis of spiro‑dioxolane‑containing protease or helicase inhibitors

Spiro‑dioxolane motifs have recently been explored as helicase inhibitors with antiviral activity [3]. The 92% yield reported for the spiro‑annulation step [4] suggests that this building block can be incorporated efficiently into more complex inhibitors, minimising the synthetic burden in medicinal chemistry programs.

Building block for cycloalkane/benzene isosteric replacement in lead optimisation

Bicyclo[3.2.0]heptane scaffolds have been validated as three‑dimensional isosteres for mono‑ and disubstituted benzene rings [5]. The spiro‑dioxolane variant adds a second heteroatom‑containing ring, potentially mimicking a catechol ether or a 1,2‑dimethoxybenzene pharmacophore while retaining the conformational advantages of the saturated bicycle [5].

Starting material for chiral resolution and enantioselective synthesis

Because the compound is supplied as a well‑defined racemic cis diastereomer with a purity of ≥95% , it is a reliable substrate for chiral preparative chromatography or diastereomeric salt resolution. Researchers aiming to obtain the individual (1'S,5'R) or (1'R,5'S) enantiomer for detailed SAR studies can proceed with confidence that the starting material is free of interfering stereoisomers.

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